(6-Fluorobenzo[b]thiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluorobenzo[b]thiophen-3-yl)methanol is a chemical compound that belongs to the class of fluorinated benzothiophenes. This compound is characterized by the presence of a fluorine atom at the 6th position and a methanol group at the 3rd position of the benzo[b]thiophene ring. Fluorinated benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorobenzo[b]thiophen-3-yl)methanol typically involves the functionalization of the thiophene ring and subsequent introduction of the fluorine and methanol groups. One common method involves the direct fluorination of benzo[b]thiophene derivatives using electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile and a suitable leaving group such as a halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure precise control over reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-Fluorobenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Amino, thiol, and other substituted benzothiophenes.
Scientific Research Applications
(6-Fluorobenzo[b]thiophen-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Fluorobenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The methanol group can form hydrogen bonds with target proteins, influencing their activity and function . The compound’s unique structure allows it to modulate various signaling pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorobenzo[b]thiophen-2-yl)methanol
- (6-Fluorobenzo[b]thiophen-2-yl)methanol
- (6-Fluoro-3-methylbenzo[b]thiophen-2-yl)methanol
Uniqueness
(6-Fluorobenzo[b]thiophen-3-yl)methanol is unique due to the specific positioning of the fluorine and methanol groups, which confer distinct chemical and biological properties. The 6-fluoro substitution enhances its reactivity and stability, while the 3-methanol group provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C9H7FOS |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(6-fluoro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H7FOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 |
InChI Key |
ODBCDUVAQPVIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.